molecular formula C21H27BrN2S B4996307 2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide

2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide

Cat. No. B4996307
M. Wt: 419.4 g/mol
InChI Key: QLJODVGOHYYNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-heptyl-1H-benzimidazole hydrobromide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a benzimidazole derivative that has shown promise in treating a variety of diseases, including cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurological function, respectively. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its potential for treating other diseases, such as autoimmune disorders and infectious diseases. Furthermore, it could be studied in combination with other drugs to enhance its therapeutic potential. Overall, the potential therapeutic applications of this compound make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-(benzylthio)-1-heptyl-1H-benzimidazole hydrobromide involves the reaction of 2-mercaptobenzimidazole with 1-bromoheptane in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(Benzylthio)-1-heptyl-1H-benzimidazole hydrobromide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically against breast cancer and lung cancer cells. In addition, it has shown anti-inflammatory effects, which could be useful in treating diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it has shown potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-1-heptylbenzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S.BrH/c1-2-3-4-5-11-16-23-20-15-10-9-14-19(20)22-21(23)24-17-18-12-7-6-8-13-18;/h6-10,12-15H,2-5,11,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJODVGOHYYNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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